1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone
Overview
Description
“1,1’-(9-ethyl-9H-carbazole-3,6-diyl)diethanone” is a carbazole derivative . Carbazole derivatives have been associated with a range of biological activities, including antiproliferative, antitumor, antibacterial, anti-inflammatory, and antioxidant activities .
Synthesis Analysis
The synthesis of carbazole derivatives involves the use of 1,1’-(9H-carbazole-3,6-diyl)diethanone. In one method, 1,1’-(9H-carbazole-3,6-diyl)diethanone (0.76 g, 3.0 mmol, 1.0 eq) was dissolved in a mixture of DMF (5.0 mL) and K2CO3 (0.84 g, 6.0 mmol, 2.0 eq). Then, ethyl bromoacetate (0.60 g, 3.6 mmol, 1.2 eq) was added and heated to 80 °C for 4–6 hours .Molecular Structure Analysis
The molecular formula of “1,1’-(9-ethyl-9H-carbazole-3,6-diyl)diethanone” is C21H24N2O2 . The crystal structure of a similar compound, “1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis(3-ethyl-1H-imidazol-3-ium) bis(hexafluorophosphate(IV))”, has been reported .Chemical Reactions Analysis
Carbazole derivatives have been used as histone deacetylase (HDAC) inhibitors, which are associated with the viability, migration, invasion, proliferation, and apoptosis of malignant tumors . The HDAC inhibition strategy has been proven to be effective for designing compounds against malignant tumors .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis[4-(1-piperidinyl)-1-butanone]”, include a density of 1.2±0.1 g/cm3, a boiling point of 640.8±55.0 °C at 760 mmHg, a vapor pressure of 0.0±1.9 mmHg at 25°C, and an enthalpy of vaporization of 94.6±3.0 kJ/mol .Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(6-acetyl-9-ethylcarbazol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-4-19-17-7-5-13(11(2)20)9-15(17)16-10-14(12(3)21)6-8-18(16)19/h5-10H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRBXBVFZCKFNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347488 | |
Record name | 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1483-97-2 | |
Record name | 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Diacetyl-9-ethylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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